Jimenezin
Description
Properties
Molecular Formula |
C37H66O7 |
|---|---|
Molecular Weight |
622.9 g/mol |
IUPAC Name |
(2S)-4-[(2R,13R)-13-[(2R,5S)-5-[(2S,5R,6S)-6-decyl-5-hydroxyoxan-2-yl]oxolan-2-yl]-2,13-dihydroxytridecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H66O7/c1-3-4-5-6-7-12-15-18-21-33-32(40)22-23-35(43-33)36-25-24-34(44-36)31(39)20-17-14-11-9-8-10-13-16-19-30(38)27-29-26-28(2)42-37(29)41/h26,28,30-36,38-40H,3-25,27H2,1-2H3/t28-,30+,31+,32+,33-,34+,35-,36-/m0/s1 |
InChI Key |
MAHVNJPZHYFHHE-UPZJHRJMSA-N |
Isomeric SMILES |
CCCCCCCCCC[C@H]1[C@@H](CC[C@H](O1)[C@@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O |
Canonical SMILES |
CCCCCCCCCCC1C(CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O |
Synonyms |
jimenezin |
Origin of Product |
United States |
Q & A
Basic Research Questions
Q. What are the foundational methods for structural identification of Jimenezin in natural product chemistry?
- Methodological Answer : Structural elucidation of this compound involves a combination of spectroscopic techniques (e.g., NMR, MS) and X-ray crystallography. Key steps include:
- Isolation via column chromatography and HPLC purification.
- Comparative analysis with synthetic analogs to resolve stereochemical ambiguities (e.g., discrepancies in early synthetic attempts led to structural revisions, as seen in Takahashi’s 1999 synthesis ).
- Validation through bioactivity assays to confirm functional group contributions.
- Data Highlight : Initial misassignment of the 19β-alcohol configuration in synthetic this compound was corrected via Dess-Martin oxidation and L-Selectride reduction, aligning synthetic and natural product data .
Q. How are initial bioactivity profiles of this compound established in pharmacological research?
- Methodological Answer :
- Primary Assays : Use brine shrimp lethality (BST) for rapid toxicity screening (IC50: 5.7×10⁻³ µg/mL for this compound ).
- Secondary Testing : Cytotoxicity against human tumor cell lines (e.g., MDA-MB-231, A549) with dose-response curves.
- Controls : Include positive controls (e.g., doxorubicin) and solvent controls to validate assay specificity.
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments during total synthesis of this compound?
- Methodological Answer :
- Stereoselective Techniques : Employ allylboration (Hoffmann’s 2006 method ) or radical cyclization (Lee’s 2005 approach ) to control THF/THP ring configurations.
- Analytical Validation : Use NOESY NMR to confirm spatial arrangements and compare optical rotations with natural isolates.
- Computational Modeling : Apply DFT calculations to predict energetically favorable stereoisomers.
- Case Study : Takahashi’s synthesis initially produced a 92:8 diastereomer ratio, corrected via iterative oxidation-reduction cycles .
Q. What strategies address data contradictions in this compound’s pharmacological mechanisms?
- Methodological Answer :
- Orthogonal Assays : Combine apoptosis assays (Annexin V staining) with mitochondrial membrane potential measurements to cross-validate cytotoxicity claims.
- Pathway Analysis : Use RNA-seq or phosphoproteomics to identify off-target effects in conflicting studies.
- Dose-Response Reconciliation : Re-examine IC50 values across cell lines (e.g., variability in MDA-MB-231 vs. HepG2 responses ).
Methodological Frameworks
Q. How to design experiments for optimizing this compound derivatives with enhanced bioactivity?
- Stepwise Approach :
SAR Analysis : Modify hydroxyl/epoxide groups while retaining the THF-THP core.
In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to prioritize synthetic targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
